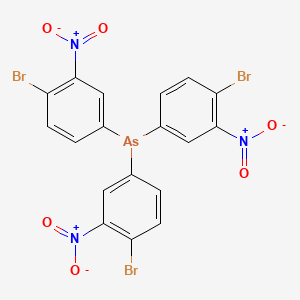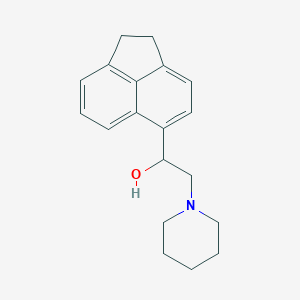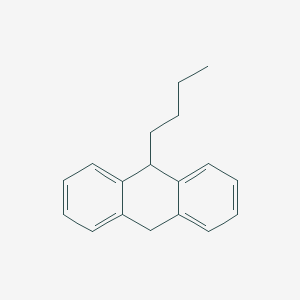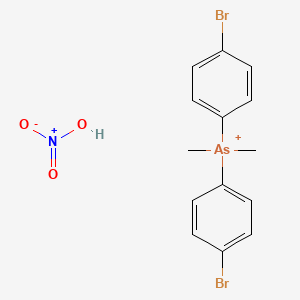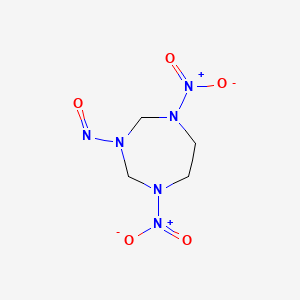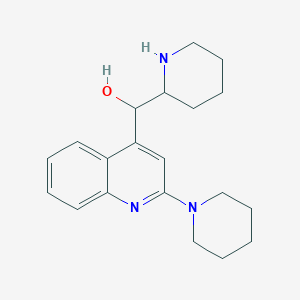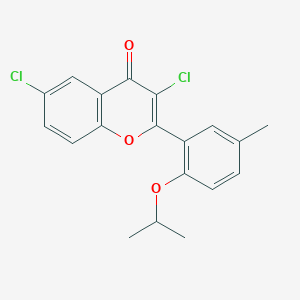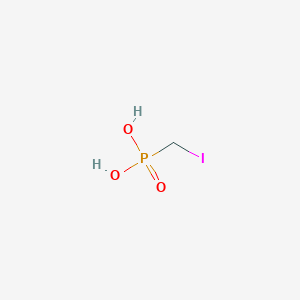![molecular formula C9H9N3O3 B14726745 1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione CAS No. 6504-96-7](/img/structure/B14726745.png)
1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione can be synthesized through the cyclotrimerization of allyl isocyanate . The reaction typically involves heating allyl isocyanate in the presence of a catalyst, such as a Lewis acid, to promote the cyclotrimerization process . The reaction conditions often include temperatures ranging from 100°C to 150°C and reaction times of several hours .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure efficient and consistent production . The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include epoxides, alcohols, amines, and various substituted derivatives .
Applications De Recherche Scientifique
1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione has numerous scientific research applications, including:
Polymer Synthesis: It is used as a crosslinking agent or co-monomer in the synthesis of polymers, enhancing their mechanical properties and thermal stability.
Composite Materials: The compound is employed in the synthesis of polylactic acid/flax composite materials to improve their performance under gamma irradiation.
Shape Memory Polymers: The compound is utilized in the fabrication of shape memory polymer substrates.
Dental Restorative Materials: It is a key component in the development of dental restorative materials.
Mécanisme D'action
The mechanism of action of 1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione involves its ability to form crosslinked networks in polymer matrices . The vinyl groups in the compound undergo polymerization reactions, leading to the formation of covalent bonds between polymer chains . This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione:
1,3,5-Triallylisocyanurate: Another similar compound used as a crosslinking agent in various polymer applications.
Uniqueness
1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione is unique due to its specific structure, which allows for efficient crosslinking and polymerization reactions . Its versatility and effectiveness as a crosslinking agent make it a valuable compound in various industrial and research applications .
Propriétés
Numéro CAS |
6504-96-7 |
|---|---|
Formule moléculaire |
C9H9N3O3 |
Poids moléculaire |
207.19 g/mol |
Nom IUPAC |
1,3,5-tris(ethenyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C9H9N3O3/c1-4-10-7(13)11(5-2)9(15)12(6-3)8(10)14/h4-6H,1-3H2 |
Clé InChI |
WQDQPWGZOLWVLM-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C(=O)N(C(=O)N(C1=O)C=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


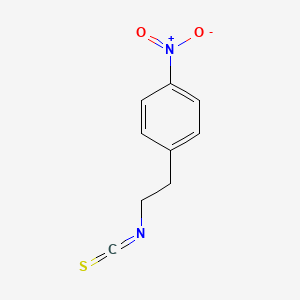
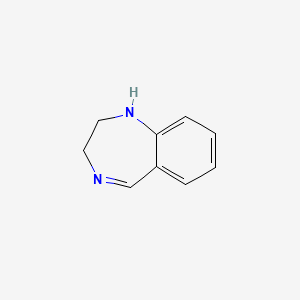
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)
